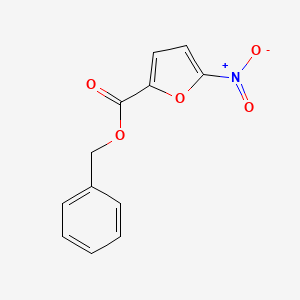

Benzyl 5-nitrofuran-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMDGRGKHFIBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Benzyl 5 Nitrofuran 2 Carboxylate

Direct Synthesis Routes to Benzyl (B1604629) 5-nitrofuran-2-carboxylate

The preparation of Benzyl 5-nitrofuran-2-carboxylate is a fundamental step for its use in further synthetic applications. The primary method for its synthesis is through the esterification of 5-nitrofuran-2-carboxylic acid.

Esterification Approaches for this compound Preparation

The most common method for preparing this compound is the direct esterification of 5-nitrofuran-2-carboxylic acid with benzyl alcohol. This acid-catalyzed reaction, a classic Fischer-Speier esterification, typically involves heating the two reactants in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. The protonation of the carboxylic acid's carbonyl group by the catalyst enhances its electrophilicity, facilitating the nucleophilic attack by benzyl alcohol.

Alternatively, the synthesis can proceed via the acid chloride. 5-nitrofuran-2-carboxylic acid can be converted to the more reactive 5-nitrofuran-2-carbonyl chloride using a chlorinating agent such as thionyl chloride. The resulting acid chloride readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield the desired benzyl ester. This method is often preferred for its high yields and milder reaction conditions compared to direct esterification.

Optimization of Reaction Conditions and Reagent Selection

The choice of the ester group is critical, particularly when the resulting compound is a precursor for subsequent reactions. In the context of transformations like fluorodenitration, the benzyl ester of 5-nitrofuran-2-carboxylic acid has been shown to be superior to other esters, such as the methyl or tert-butyl variants. Research has demonstrated that attempts to perform fluorodenitration on methyl 5-nitrofuran-2-carboxylate and tert-butyl 5-nitrofuran-2-carboxylate resulted in complex reaction mixtures, whereas the benzyl ester provided the desired fluorinated product cleanly. doi.org

This highlights a key aspect of synthetic strategy: the choice of a protecting or functional group (in this case, the benzyl ester) is not arbitrary but is optimized based on its stability and compatibility with downstream reaction conditions. The benzyl group is advantageous as it is stable under the fluorodenitration conditions but can be easily removed later through hydrogenolysis to yield the free carboxylic acid. doi.orgresearchgate.net

Chemical Transformations of this compound as a Precursor

This compound serves as a valuable starting material for modifying the furan (B31954) ring, most notably through nucleophilic aromatic substitution reactions where the nitro group is displaced.

Fluorodenitration Reactions for Furanyl Modifications

Fluorodenitration is a powerful technique for introducing fluorine atoms into aromatic and heteroaromatic rings. doi.org The electron-withdrawing nature of the nitro group at the 5-position activates the furan ring, making the C5 position susceptible to nucleophilic attack.

A convenient and efficient synthesis of benzyl 5-fluorofuran-2-carboxylate has been achieved through the fluorodenitration of the commercially available this compound. doi.orgresearchgate.net This reaction is typically carried out using a fluoride (B91410) salt, such as spray-dried potassium fluoride, as the nucleophile. doi.org To enhance the reactivity of the fluoride salt, a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide is often employed. doi.orgresearchgate.net

The reaction is generally conducted in a high-boiling polar aprotic solvent, with sulfolane (B150427) being identified as providing the best results. doi.org Heating the mixture at elevated temperatures, for instance at 140 °C, for a few hours drives the reaction to completion, furnishing Benzyl 5-fluorofuran-2-carboxylate in good yield (59%). doi.orgresearchgate.net This selective fluorination underscores the utility of this compound as a key building block for accessing fluorinated furan derivatives.

Table 1: Reaction Conditions for the Fluorodenitration of this compound

| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|

The fluorodenitration of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

Nucleophilic Attack: The fluoride ion (F⁻), made more available and nucleophilic by the phase-transfer catalyst, attacks the electron-deficient carbon atom at the C5 position of the furan ring, which is bonded to the nitro group. This step is facilitated by the strong electron-withdrawing effect of both the nitro group and the carboxylate group, which activate the ring towards nucleophilic attack.

Formation of a Meisenheimer-like Intermediate: The attack of the fluoride ion leads to the formation of a negatively charged intermediate, analogous to a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the furan ring and onto the oxygen atoms of the nitro group. This resonance stabilization of the intermediate is crucial for the reaction to proceed.

Departure of the Leaving Group: The aromaticity of the furan ring is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻). This step is typically the rate-determining step in many SNAr reactions, but the stability of the departing nitrite ion makes it a good leaving group.

Hydrogenolysis Applications in Synthetic Derivatization

A key transformation in the use of this compound is the removal of the benzyl protecting group through hydrogenolysis to yield 5-nitrofuran-2-carboxylic acid. researchgate.netdoi.org This deprotection is a fundamental step that enables further synthetic manipulations at the carboxylic acid position. The most common method for this conversion is catalytic hydrogenolysis. acsgcipr.org

The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. organic-chemistry.orgorganic-chemistry.org While gaseous hydrogen is often used, transfer hydrogenation offers a practical alternative, employing hydrogen donors like 1,4-cyclohexadiene (B1204751) or triethylsilane. acsgcipr.orgorganic-chemistry.org This process involves the cleavage of the ester's C-O bond, releasing the desired carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org The resulting 5-nitrofuran-2-carboxylic acid is a crucial intermediate for the synthesis of various derivatives, particularly amides. researchgate.netdoi.org

Synthesis of Analogues and Derivatives Bearing the 5-Nitrofuran-2-carboxylate Moiety or Related Benzyl-Nitrofuran Scaffolds

The 5-nitrofuran-2-carboxylate structure is a common motif in the development of new chemical entities. Synthetic efforts are often directed at creating libraries of analogues by forming amide bonds with various amines or by modifying the benzyl group.

The formation of an amide bond between 5-nitrofuran-2-carboxylic acid (obtained from hydrogenolysis of the benzyl ester) and a benzyl-containing amine is a prevalent strategy for diversification. nih.govnih.gov This reaction creates N-benzyl-5-nitrofuran-2-carboxamide and its derivatives. nih.gov

To facilitate amide bond formation, the carboxylic acid is typically activated using a coupling agent. A variety of reagents are available for this purpose, each with its own advantages. Common methodologies include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate the carboxylic acid, forming an O-acylisourea intermediate that readily reacts with the amine. smolecule.com

Acyl Chlorides: The carboxylic acid can be converted to the more reactive 5-nitrofuran-2-carbonyl chloride. prepchem.com This is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which then reacts with the amine, sometimes in the presence of a base like triethylamine (B128534) (Et₃N). nih.govprepchem.com

Other Coupling Agents: 1,1'-Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming an acylimidazole intermediate. mdpi.com

Table 1: Common Amidation Reagents

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Carbodiimides | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N,N'-dicyclohexylcarbodiimide | DCC | |

| Acyl Halide Precursors | Thionyl chloride | SOCl₂ |

| Phosphorus pentachloride | PCl₅ | |

| Imidazolium-based | 1,1'-Carbonyldiimidazole | CDI |

A broad range of benzyl-containing amines has been utilized to synthesize a variety of 5-nitrofuran-2-carboxamides, allowing for the exploration of structure-activity relationships. Studies have employed simple benzylamine (B48309) as well as substituted versions to introduce diverse structural features. nih.govnih.gov This includes amines with different substitution patterns on the phenyl ring, as well as those with modified linkers between the phenyl ring and the amino group. nih.gov

Modifying the benzyl group, either on the initial this compound ester or on the benzylamine reactant, is a key strategy for fine-tuning the properties of the resulting molecules.

The introduction of substituents onto the aromatic ring of the benzyl group can significantly alter the electronic and steric properties of the final compound. This is accomplished by using appropriately substituted starting materials.

For example, the synthesis of this compound analogues can start with substituted benzyl alcohols. Similarly, a wide array of N-benzyl-5-nitrofuran-2-carboxamide derivatives has been prepared by coupling 5-nitrofuran-2-carboxylic acid with substituted benzylamines. nih.govnih.gov Research has explored the impact of various substituents, including:

Chloro (Cl): Chloro-substituted benzylamines have been used to create analogues with electron-withdrawing properties. nih.govnih.gov

Methoxy (OCH₃): Methoxy-substituted compounds, which introduce an electron-donating group, have also been synthesized. nih.gov

Trifluoromethyl (CF₃): The strongly electron-withdrawing trifluoromethyl group has been incorporated into the benzyl ring to study its effects. nih.govacs.orgscispace.com

Table 2: Examples of Substituted Benzyl Moieties in Nitrofuran Derivatives

| Substituent | Position on Benzyl Ring | Resulting Moiety | Reference |

|---|---|---|---|

| Chloro | 2-position | 2-Chlorobenzyl | nih.gov |

| Chloro | 4-position | 4-Chlorobenzyl | nih.gov |

| Methoxy | 4-position | 4-Methoxybenzyl | nih.gov |

| Trifluoromethyl | 2-position | 2-Trifluoromethylbenzyl | nih.gov |

| Trifluoromethyl | 3-position | 3-Trifluoromethylbenzyl | acs.orgscispace.com |

| Trifluoromethyl | 4-position | 4-Trifluoromethylbenzyl | nih.gov |

Strategic Modifications of the Benzyl Substituent

Alterations in Linker Length and Branching (e.g., α,α-dimethylbenzyl)

The structural integrity of the linker connecting the amide nitrogen and the phenyl ring in N-benzyl-5-nitrofuran-2-carboxamide derivatives is a critical determinant of their biological activity. Research into optimizing a lead antitubercular compound, N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), involved systematic modifications of this linker. nih.govresearchgate.net

Initial studies examined the impact of linker length by synthesizing analogs with varying numbers of methylene (B1212753) units. nih.gov A coupling reaction between 5-nitrofuroyl chloride and the corresponding amine (aniline, phenethylamine, or phenylpropylamine) was employed to generate these compounds. nih.gov The investigation revealed that the linker length significantly influenced the anti-tubercular efficacy. researchgate.net

Table 1: Comparison of Methylene vs. α,α-Dimethylbenzyl Linkers in N-benzyl-5-nitrofuran-2-carboxamide Analogs nih.gov

| Compound | Linker Type | Substitution on Benzyl Ring | MIC (μM) vs. M. tuberculosis H37Rv | CC50 (μM) vs. Vero Cells |

|---|---|---|---|---|

| JSF-3449 | Methylene | None | 0.39 | 40 |

| 35 | α,α-dimethylbenzyl | None | 0.039 | 70 |

| 36 | Methylene | 4-OCH3 | 0.098 | 16 |

| JSF-4088 | α,α-dimethylbenzyl | 2-OCH3 | 0.019 | >120 |

Integration with Other Heterocyclic Systems for Hybrid Molecular Architectures

The 5-nitrofuran scaffold is frequently incorporated into more complex molecular architectures by coupling it with other heterocyclic systems. This strategy aims to create hybrid molecules that may exhibit enhanced or novel biological activities by combining the pharmacophoric features of each component. researchgate.netresearchgate.net

Integration with Pyrazoles: Nitrofuran-pyrazole hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov One synthetic route involves the reaction of 3-(5-nitrofuran-2-yl)-1-phenylprop-2-yn-1-ones with 4-bromo-3-(aryl)-4,5-dihydro-1,2,3-oxadiazol-3-ium-5-olates in refluxing xylene to yield 1,3,4,5-tetrasubstituted pyrazole (B372694) derivatives. nih.gov This approach allows for the incorporation of the nitrofuran moiety at the C-3 position of the pyrazole ring. nih.gov Another example is 3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde, which combines the nitrofuran and pyrazole rings. bldpharm.com

Integration with Triazoles: The 5-nitrofuran unit has been successfully merged with the 1,2,4-triazole (B32235) ring system. For instance, compounds such as 3-(5-nitrofuran-2-yl)-N-aryl-1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.nih.govmdpi.comthiadiazol-6-amines have been synthesized and shown to inhibit the growth of S. aureus. mdpi.com Another series of hybrid molecules includes 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its corresponding Mannich bases, which have been assessed for antibacterial activity. mdpi.com

Integration with Benzimidazoles: Hybrid structures incorporating both 5-nitrofuran and benzimidazole (B57391) motifs have been developed. A notable synthetic pathway leads to N´-substituted-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carboxamide derivatives. researchgate.net This synthesis utilizes nitrobenzene (B124822) as an oxidizing agent to form the benzimidazole scaffold, followed by a modified Steglich esterification to yield the final amide products. researchgate.net These hybrid compounds have been investigated for potential antimalarial and antiproliferative activities. researchgate.net

Table 2: Examples of Hybrid Molecular Architectures Integrating this compound with Other Heterocycles

| Integrated Heterocycle | General Structure/Example | Synthetic Approach | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| Pyrazole | 1,3,4,5-tetrasubstituted pyrazoles | Cycloaddition reaction between a nitrofuran-alkyne and an oxadiazoliumolate. | Antibacterial, Antifungal | nih.gov |

| 1,2,4-Triazole | 3-(5-nitrofuran-2-yl)-N-aryl-1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.nih.govmdpi.comthiadiazole | Multi-step synthesis involving construction of the fused triazolo-thiadiazole system. | Antibacterial | mdpi.com |

| Benzimidazole | N´-substituted-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carboxamide | Oxidative cyclization to form the benzimidazole ring followed by amide coupling. | Antimalarial, Antiproliferative | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzyl 5 Nitrofuran 2 Carboxylate Derivatives

Systematic Approaches to Structure-Activity Analysis of Benzyl-Nitrofuran Compounds

Quantitative Structure-Activity Relationship (QSAR) is a primary systematic approach used to analyze benzyl-nitrofuran compounds. researchgate.netresearchgate.net These computational methods build mathematical models that correlate variations in the chemical structures of compounds with their biological activities. By calculating various molecular descriptors (such as electronic, steric, and hydrophobic properties), researchers can predict the activity of novel derivatives and gain insight into the structural requirements for optimal performance. rsc.orgscispace.com

Influence of Structural Modifications on Biological Activities

The 5-nitrofuran moiety is the cornerstone of the biological activity of this class of compounds. Its presence is considered essential, acting as a "warhead" that is crucial for the molecule's mechanism of action. acs.org The biological efficacy stems from the reductive bioactivation of the nitro group at the C-5 position of the furan (B31954) ring. ijabbr.comnih.gov This process, catalyzed by nitroreductase enzymes within the target organism (e.g., bacteria or parasites), transforms the nitro group into highly reactive cytotoxic species, such as nitroso and hydroxylamine (B1172632) intermediates or radical anions. nih.gov These reactive species can then induce cellular damage, leading to the observed therapeutic effect.

The critical nature of this substructure is consistently demonstrated in SAR studies. Analogues where the 5-nitro group is removed or replaced invariably show a significant decrease or complete loss of activity. nih.gov For example, in a study of compounds targeting HIV-1 reverse transcriptase, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester were found to be active, but replacing the 5-nitro-furan group with other structures resulted in a total loss of inhibitory function. acs.orgnih.gov This underscores that the 5-nitrofuran core is a non-negotiable component for the biological efficacy of these derivatives.

The position of substituents on the aromatic ring of the benzyl (B1604629) group has a profound impact on biological activity. SAR studies on closely related N-benzyl-5-nitrofuran-2-carboxamides have shown that substitution at the para- (4-) position is often optimal. For instance, introducing a chlorine atom at the para-position of the benzyl ring resulted in a four-fold enhancement in antitubercular activity compared to the unsubstituted parent compound. In contrast, moving the chlorine to the meta- (3-) position led to a twofold decrease in potency, while substitution at the ortho- (2-) position caused a 16-fold loss of activity. nih.gov This highlights a clear positional preference, suggesting that substituents at the para-position may engage in favorable interactions with the target or orient the molecule for optimal binding, while ortho-substituents may introduce steric hindrance.

| Compound | Substituent Position | MIC (μM) | Fold Change vs. Unsubstituted |

|---|---|---|---|

| JSF-3449 | Unsubstituted | 0.39 | - |

| Compound 4 | 2-Chloro | 6.2 | 16x Decrease |

| Compound 5 | 3-Chloro | 0.78 | 2x Decrease |

| Compound 6 | 4-Chloro | 0.098 | 4x Increase |

The electronic properties of the substituents on the benzyl ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—are key determinants of compound activity. The relationship is complex and not always linear. In the N-benzyl-5-nitrofuran-2-carboxamide series, both strong EDGs and EWGs at the para-position have been shown to enhance potency. nih.gov

| Compound | para-Substituent | Substituent Type | MIC (μM) |

|---|---|---|---|

| 11 (Parent) | -H | Neutral | 0.78 |

| 21 | -OCH₃ | Electron-Donating | 0.078 |

| 23 | -t-butyl | Electron-Donating (weak) | 0.20 |

| 20 | -Cl | Electron-Withdrawing | 0.15 |

| 27 | -CF₃ | Electron-Withdrawing | 0.78 |

| 26 | -CN | Electron-Withdrawing | >10 |

The choice between an ester and an amide linker significantly alters a molecule's physicochemical properties. Amides are generally more rigid and more stable to hydrolysis due to resonance delocalization. Esters, being less polar and more flexible, can enhance membrane permeability but are more susceptible to enzymatic cleavage by esterases. scispace.comnih.gov This susceptibility means that ester-containing compounds like benzyl 5-nitrofuran-2-carboxylate may function as prodrugs, which are inactive until the ester bond is hydrolyzed within the target cell or organism to release the active carboxylic acid. nih.govwiley-vch.de

Furthermore, the methylene (B1212753) bridge of the benzyl group is crucial. Studies on related amide compounds have demonstrated that benzylamides are significantly more active than their corresponding anilide (phenylamide) counterparts, which lack the -CH₂- spacer. This indicates that the flexibility and specific spatial orientation afforded by the methylene group are vital for positioning the aromatic ring correctly within the target's binding site. acs.org The combination of the ester's properties with the essential spacing provided by the benzyl group defines the unique SAR profile of this class of compounds. The linker is not merely a passive connector but an active contributor to the molecule's stability, solubility, permeability, and ultimately, its interaction with biological targets. rsc.org

Effects of Benzyl Moiety Variations on Compound Potency and Selectivity

Computational Chemistry and In Silico Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for this compound and its derivatives has been significantly advanced by computational chemistry and in silico methodologies. These approaches provide profound insights into the molecular features governing the biological activity of these compounds, guiding the rational design of more potent and selective agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be an invaluable tool in understanding the structural requirements for the biological activity of nitrofuran derivatives. aimspress.comnih.gov These studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their observed biological activities.

For nitrofuran analogues, including those related to this compound, QSAR studies have been instrumental in identifying key molecular descriptors that influence their antitubercular activity. aimspress.comaimspress.com Both 2D-QSAR and 3D-QSAR approaches have been employed. aimspress.comnih.gov In 2D-QSAR, descriptors derived from the two-dimensional representation of the molecule are used, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional properties of the molecules. nih.govresearchgate.net

A comprehensive QSAR study on a large set of 126 nitrofuran derivatives identified 16 descriptors from six different classes that are crucial for antitubercular activity. aimspress.com These classes include:

Constitutional

Functional

Atom Centered Fragments

Topological

Galvez

2D autocorrelation aimspress.com

The models generated from this study explained 72% to 76% of the variance in the training set and demonstrated good predictive power for the test set compounds. aimspress.com Key findings from these QSAR models indicate that the presence of a furan ring substituted with a nitro group is essential for activity. aimspress.comaimspress.com Furthermore, descriptors related to the number of double bonds, sulfur atoms, and the presence of fragments like thiazole, morpholine, and thiophene (B33073) should be minimized for enhanced activity. aimspress.com Conversely, Kier-Hall electrotopological states (Ss), ACF class descriptors, GALVEZ class descriptors, and the 2D-AUTO descriptor GATS4p have shown a positive influence on antitubercular activity. aimspress.com The topological descriptor T(O…S) suggests that a minimal distance between sulfur and oxygen atoms is favorable. aimspress.com

In another study focusing on nitrofuranylamide and related aromatic compounds, 3D-QSAR models with high predictive ability (over 70%) were developed. nih.gov These models were built using a training set of 95 compounds and validated with a test set of 15 compounds. nih.gov Interestingly, the inclusion of lipophilicity descriptors like cLogP and LogD had a negligible effect on the predictive power of these models. nih.govresearchgate.net

The insights gained from QSAR studies provide a rational basis for the design of new this compound derivatives with improved potency. nih.govresearchgate.net

Table 1: Key Descriptor Classes in QSAR Models for Nitrofuran Derivatives

| Descriptor Class | Influence on Antitubercular Activity | Reference |

| Constitutional | The number of double bonds should be minimized for improved activity. | aimspress.com |

| Functional | The number of sulfur atoms and fragments like thiazole, morpholine, and thiophene should be minimized. | aimspress.com |

| Atom Centered Fragments (ACF) | Positive influence on activity. | aimspress.com |

| Topological | Minimal gap between sulfur and oxygen atoms (T(O…S)) is favorable. | aimspress.com |

| Galvez | Positive influence on activity. | aimspress.com |

| 2D Autocorrelation | Descriptor GATS4p has a positive influence on activity. | aimspress.com |

| Kier-Hall Electrotopological States (Ss) | Positive influence on activity. | aimspress.com |

Density Functional Theory (DFT) for Stereoelectronic Feature Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the stereoelectronic features of this compound derivatives. uchile.clresearchgate.netnih.gov DFT calculations provide valuable information about molecular geometries, electronic properties, and reactivity, which are crucial for understanding their biological activity. uchile.clworldscientific.com

Studies have shown that the biological activity of nitrofuran derivatives is closely linked to their electronic properties, particularly the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A low LUMO energy indicates a higher propensity of the molecule to accept an electron, which is a key step in the mechanism of action of nitroaromatic compounds. nih.gov DFT calculations at the B3LYP/3-21*G level have been used to identify derivatives with low LUMO energies (<-0.10eV) as potential antitubercular agents. nih.gov These calculations revealed that the LUMO is primarily concentrated over the nitro group, the furan moiety, and the α,β-unsaturated carbonyl bridge, highlighting these as key regions for electronic interactions. nih.gov

The strong electron-withdrawing nature of the nitro group plays a pivotal role in the electronic properties of these compounds. nih.gov This is a common feature among nitro derivatives and contributes to their electron acceptor capabilities. nih.gov Theoretical studies on 5-nitrofuryl thiosemicarbazone free radicals using DFT have shown a good correlation between theoretical electronic properties and experimental reduction potentials. uchile.cl This suggests that the reduction of the nitro moiety is a critical event, likely of a purely electrochemical nature. uchile.cl

Furthermore, DFT calculations have been employed to analyze the molecular electrostatic potential (MEP) of nitrofuran derivatives. researchgate.net The MEP maps reveal regions of negative potential, typically around the oxygen atoms of the nitro group, and positive potential, which can guide the understanding of intermolecular interactions with biological targets. researchgate.net

The combination of DFT calculations with synthetic chemistry and biological evaluation has proven to be a successful strategy in the development of improved nitroaromatic antitubercular agents. aablocks.com

Table 2: Theoretical Properties of Nitrofuran Derivatives Calculated by DFT

| Property | Significance | Reference |

| LUMO Energy | A lower LUMO energy is associated with higher antitubercular activity. | nih.gov |

| Electron Affinity | High electron affinity is a key feature of nitro derivatives. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative potential, crucial for intermolecular interactions. | researchgate.net |

| Hyperfine Coupling Constants | DFT calculated values show good agreement with experimental data for free radicals. | uchile.cl |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netajprd.com This method is widely used in drug design to understand the interactions between a small molecule, such as a this compound derivative, and its biological target at the atomic level. researchgate.net

For nitrofuran derivatives, molecular docking studies have been performed against various potential targets, including nitroreductases from different organisms. researchgate.netajprd.comresearchgate.net These enzymes are believed to be responsible for the activation of nitrofuran prodrugs. researchgate.netresearchgate.net For instance, docking studies of nitrofuran derivatives against E. coli nitroreductase (PDB ID: 1YLU) have been conducted to predict their binding affinities and interaction modes. researchgate.netajprd.com The docking scores for a series of nitrofuran compounds ranged from -5.9 to -8.8 Kcal/mol. researchgate.netajprd.comajprd.com Compound 2a in one such study exhibited the highest binding score of -8.80 Kcal/mol and was found to interact with key amino acid residues in the active site, including glutamic acid (GLU 165), arginine (ARG 10 & 207), serine (SER 39 & 12), glutamine (GLN 142), and lysine (B10760008) (LYS 205). researchgate.netajprd.comajprd.com

In another study, docking simulations of 5-nitrofuran- and 5-nitrothiophene-semicarbazone derivatives were performed against trypanothione (B104310) and glutathione (B108866) reductases. nih.gov The results indicated that these compounds are more likely to bind at the interface site of the enzymes, although binding in the active site is also possible. nih.gov This finding is consistent with experimental data suggesting a mixed or uncompetitive type of inhibition. nih.gov

Molecular docking has also been used to rationalize the structure-activity relationships observed for newly synthesized compounds. For a series of 5-nitro-2-furoic acid derivatives, molecular docking analysis helped to understand the interactions between the inhibitors and Trypanosoma cruzi trypanothione reductase. conicet.gov.ar The binding energies calculated using AutoDock Vina provided an energetic evaluation of the binding affinity. conicet.gov.ar

These in silico docking simulations are crucial for predicting ligand-target interactions and guiding the design of new derivatives with improved binding affinities and inhibitory activities. nih.gov

Table 3: Predicted Binding Interactions of Nitrofuran Derivatives from Docking Studies

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Docking Score) | Reference |

| Compound 2a (a nitrofuran derivative) | E. coli nitroreductase (1YLU) | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 | -8.80 Kcal/mol | researchgate.netajprd.comajprd.com |

| Nitrofurantoin (B1679001) (Standard) | E. coli nitroreductase (1YLU) | GLU 165, ARG 10 & 207, SER 12, 40 & 39, LYS 205, VAL 287, GLY 166, PRO 38 | -8.1 kcal/mol | ajprd.com |

| 5-NFA derivatives (e.g., 8, 12, 13) | Trypanosoma cruzi trypanothione reductase | - | Binding energies calculated | conicet.gov.ar |

| NACME derivatives | HIV-1 RNase H | His539, metal ions in the catalytic center | - | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is a cornerstone in the analysis of Benzyl (B1604629) 5-nitrofuran-2-carboxylate, offering non-destructive methods to probe the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Benzyl 5-nitrofuran-2-carboxylate by mapping the local chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR: In ¹H NMR spectroscopy, the protons of the benzyl group and the nitrofuran ring exhibit distinct chemical shifts. The benzylic protons (CH₂) typically appear as a singlet, while the protons of the phenyl ring produce signals in the aromatic region. The two protons on the furan (B31954) ring are in different environments and appear as doublets due to coupling with each other.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. This includes distinct signals for the ester carbonyl carbon, the carbons of the furan and benzene (B151609) rings, and the benzylic carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

While specific spectral data for this compound is not detailed in the provided literature, expected chemical shifts can be inferred from analyses of closely related structures. nih.govmdpi.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Moiety | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₂ | Benzyl | ~5.4 | ~68 |

| Aromatic CH | Benzyl | ~7.3 - 7.5 | ~128 - 135 |

| Furan CH (H-3) | Nitrofuran | ~7.4 | ~115 |

| Furan CH (H-4) | Nitrofuran | ~7.6 | ~119 |

| C=O | Ester | N/A | ~158 |

| C-NO₂ | Nitrofuran | N/A | ~153 |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the compound can be ionized, commonly forming a protonated molecule [M+H]⁺. nih.govmdpi.com

The calculated monoisotopic mass of this compound (C₁₂H₉NO₅) is 247.05 g/mol . Therefore, in ESI-MS, a prominent peak would be expected at an m/z (mass-to-charge ratio) of approximately 248.06 [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com Fragmentation analysis would likely show characteristic losses, such as the stable benzyl cation (m/z 91), providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₉NO₅ | The elemental composition of the molecule. |

| Monoisotopic Mass | 247.0532 | The exact mass of the most abundant isotopes. |

| Expected [M+H]⁺ | ~248.0604 | The m/z value for the protonated parent molecule in ESI-MS. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) group. Additionally, characteristic peaks for the nitro group (NO₂), the aromatic C=C bonds of the benzene ring, and the C-O bonds of the ester and furan ring will be present. mdpi.comacs.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Ester | C=O | ~1720 - 1740 | Stretch |

| Nitro | N-O | ~1530 and ~1350 | Asymmetric & Symmetric Stretch |

| Aromatic Ring | C=C | ~1600 and ~1450 | Stretch |

| Ether/Ester | C-O | ~1280 - 1100 | Stretch |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the rigorous assessment of its purity before use in further applications.

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound with high precision. Research involving nitrofuran derivatives frequently reports purity levels of over 95%, as confirmed by HPLC analysis. acs.orgscispace.com A common method involves a reverse-phase C18 column with a gradient elution system, typically using acetonitrile (B52724) and water as the mobile phase, and a UV detector for quantification. google.comrsc.org

Table 4: Application of HPLC in the Analysis of this compound

| Application | Typical Method | Purpose |

|---|---|---|

| Purity Assessment | Reverse-Phase HPLC with UV detection | To quantify the purity of the final compound, often achieving >95%. scispace.comacs.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions that synthesize or utilize this compound. doi.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be visualized, typically under UV light. google.comacs.orgscispace.com This allows for the determination of the optimal reaction time.

Table 5: Use of Thin-Layer Chromatography (TLC) with this compound

| Application | Stationary Phase | Mobile Phase | Visualization |

|---|

Strategic Derivatization for Enhanced Analytical Detection and Characterization

In the analytical landscape of complex organic molecules, derivatization serves as a powerful strategy to enhance the detectability and chromatographic behavior of target analytes. For a compound like this compound, which possesses both a nitroaromatic and a benzyl ester functional group, derivatization can be strategically employed to improve its analysis in various research contexts. This is particularly relevant when dealing with trace-level detection in intricate matrices.

Reagents and Methodologies for Analytical Derivatization in Research Contexts

While specific derivatization protocols for this compound are not extensively documented in publicly available research, the chemical nature of the molecule allows for the application of established derivatization strategies targeting its functional groups. The primary goals of such derivatization would be to increase the molecular weight, improve ionization efficiency for mass spectrometry, or introduce a fluorescent tag for enhanced detection by fluorescence-based detectors. anses.fr

For the 5-nitrofuran moiety, derivatization often focuses on the nitro group. However, a more common approach for nitrofuran compounds, especially in the context of their metabolites which often feature amino side chains, is the reaction with various aldehydes. nih.gov For instance, reagents like 2-nitrobenzaldehyde (B1664092) (2-NBA) are frequently used to derivatize the amino metabolites of nitrofuran drugs, forming stable nitrophenyl derivatives that are more amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). vliz.bewaters.com While this compound does not possess a free amino group, this principle of targeting specific functionalities is central to derivatization.

Another innovative approach involves the use of novel derivatizing agents to enhance fluorescence detection. For example, 4-(acridone-10-yl)benzaldehyde has been synthesized and used for the derivatization of common nitrofuran metabolites, enabling highly sensitive detection with High-Performance Liquid Chromatography with a fluorescence detector (HPLC-FLD). bohrium.com Such a strategy could theoretically be adapted if a suitable reactive site were introduced to the this compound molecule through a controlled reaction.

Methodologies to accelerate the derivatization process have also been developed. Microwave-assisted derivatization, for instance, has been shown to significantly reduce reaction times and improve derivatization yields for nitrofuran metabolites. bohrium.comresearchgate.net Similarly, ultrasound-assisted derivatization is another rapid and efficient technique. acs.org These advanced methodologies could be explored for the derivatization of this compound or its metabolites in research settings to expedite sample throughput.

A proposed new derivatizing agent, 5-nitro-2-furaldehyde, reacts with nitrofuran metabolites to regenerate the parent nitrofuran drugs, which can then be detected. researchgate.net This highlights the creative strategies employed in the analytical chemistry of this class of compounds.

Table 1: Common Derivatization Reagents and Methodologies for Nitrofuran Analysis

| Reagent/Methodology | Target Functional Group/Purpose | Analytical Technique Benefitted | Reference |

|---|---|---|---|

| 2-Nitrobenzaldehyde (2-NBA) | Amino metabolites of nitrofurans | LC-MS/MS | vliz.bewaters.com |

| 5-Nitro-2-furaldehyde | Amino metabolites of nitrofurans | HPLC-MS/MS | researchgate.net |

| 4-(acridone-10-yl)benzaldehyde | Amino metabolites of nitrofurans (introduces fluorescent tag) | HPLC-FLD | bohrium.com |

| Microwave-Assisted Derivatization | Accelerates reaction | HPLC-FLD, LC-MS/MS | bohrium.comresearchgate.net |

| Ultrasound-Assisted Derivatization | Accelerates reaction | UPLC-DAD | acs.org |

Applications in Metabolite Profiling and Compound Traceability for Research Studies

Metabolite profiling is crucial for understanding the fate of a compound in a biological system, and derivatization plays a key role in enabling the detection and identification of metabolites that may be present at very low concentrations. For this compound, the most probable primary metabolic pathway is the hydrolysis of the benzyl ester bond. This enzymatic cleavage, likely mediated by esterases, would yield 5-nitrofuran-2-carboxylic acid and benzyl alcohol. who.int

The resulting 5-nitrofuran-2-carboxylic acid could potentially undergo further metabolic transformations. The genotoxic properties of some 5-nitrofuran compounds are linked to the metabolic reduction of the nitro group to reactive intermediates. nih.gov Therefore, analytical methods would need to be capable of detecting not only the parent compound and its primary hydrolysis products but also these potential secondary metabolites.

In research studies focused on compound traceability, for instance in environmental or food matrices, the ability to detect trace amounts of the parent compound or a unique metabolite is paramount. Derivatization enhances the sensitivity of detection, allowing for the establishment of robust analytical methods for monitoring purposes. govtlab.gov.hk The analytical strategy for nitrofuran drugs, for example, relies on the detection of their stable, tissue-bound metabolites, which can be released and derivatized for analysis weeks after the parent drug has been eliminated. anses.frnih.gov

The traceability of this compound in a research context would therefore likely involve the development of a sensitive analytical method targeting the parent compound, its primary hydrolysis product (5-nitrofuran-2-carboxylic acid), and potentially other key metabolites. Derivatization would be a strategic tool to achieve the required levels of detection and to confirm the identity of the analytes in complex sample matrices. researchgate.net

Table 2: Potential Metabolites of this compound and Analytical Considerations

| Potential Metabolite | Metabolic Reaction | Potential Derivatization Strategy | Analytical Challenge |

|---|---|---|---|

| 5-Nitrofurancarboxylic Acid | Hydrolysis of benzyl ester | Esterification (e.g., with a fluorescent alcohol) to enhance detection | High polarity may require specific chromatographic conditions. |

| Benzyl Alcohol | Hydrolysis of benzyl ester | Acylation to improve volatility for GC-MS or to add a UV/fluorescent tag for LC | High volatility can lead to sample loss. |

| Reduced Nitrofurans | Reduction of the nitro group | Derivatization of the resulting amino group with aldehydes (e.g., 2-NBA) | Instability of the reduced intermediates. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-nitrobenzaldehyde |

| 5-nitro-2-furaldehyde |

| 4-(acridone-10-yl)benzaldehyde |

| Furazolidone (B1674277) |

| Furaltadone |

| 5-nitrofuran-2-carboxylic acid |

Broader Applications and Future Directions in Benzyl 5 Nitrofuran 2 Carboxylate Research

Function as an Intermediate in Complex Organic Synthesis

Benzyl (B1604629) 5-nitrofuran-2-carboxylate serves as a valuable starting material for the synthesis of a variety of more complex molecules. Its structure, featuring a reactive nitro group and an ester, allows for a range of chemical modifications.

One significant application is in the synthesis of other furan (B31954) derivatives. For instance, it is a key precursor in the convenient, two-step synthesis of 5-fluorofuran-2-carboxylic acid. This process involves a fluorodenitration reaction of benzyl 5-nitrofuran-2-carboxylate, followed by hydrogenolysis to yield the final acidic product. researchgate.net

The ester and nitro functionalities also allow for the creation of diverse amide derivatives. The synthesis of N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), an antitubercular agent, highlights the utility of the benzyl ester as a protecting group that can be readily converted to an amide. nih.govnih.gov Further modifications of this core structure have led to the development of a series of analogs with potent activity against Mycobacterium tuberculosis. nih.govnih.govresearchwithrutgers.com For example, the synthesis of 2-(1-Benzyl-1H-tetrazol-5-yl)-1-(5-nitrofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone demonstrates the reactivity of the furan ring in forming more complex heterocyclic systems. mdpi.com

Moreover, the nitrofuran scaffold itself is a critical component in the synthesis of various bioactive molecules. By reacting 5-nitrofuran-2-carboxylic acid (often derived from its benzyl ester) with different amines, researchers have created libraries of compounds. For example, reaction with appropriate amines has yielded N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide and 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide. mdpi.com Similarly, coupling with various amines has produced a range of 5-nitro-furan-2-carboxylic acid amides with potential trypanocidal activity. conicet.gov.ar

Potential in Chemical Biology Tool Development and Probe Synthesis

The development of chemical probes is essential for dissecting complex biological processes. olemiss.edumdpi.com These tools, which can include fluorescent labels, affinity probes, or photoaffinity labels, allow for the real-time tracking of molecules in living systems and the identification of their binding partners. The inherent reactivity of this compound and its derivatives makes them attractive scaffolds for the synthesis of such probes.

The core nitrofuran structure can be modified to incorporate various functionalities necessary for a chemical probe. For example, the synthesis of derivatives with different reactive groups allows for their conjugation to other molecules. sigmaaldrich.com The synthesis of 5-nitrofuran-isatin molecular hybrids showcases how the nitrofuran scaffold can be combined with other bioactive entities to create novel molecules with potential for further development into probes. bohrium.com

While direct examples of this compound being used to create a specific chemical probe are not extensively documented, the synthetic accessibility of its derivatives provides a strong foundation for this application. The ability to introduce various substituents on the furan ring and modify the carboxylate group allows for the attachment of reporter tags like fluorophores or biotin, or reactive groups for covalent modification of target proteins. This would enable researchers to investigate the mechanism of action of nitrofuran-based drugs by identifying their cellular targets.

Emerging Research Directions and Interdisciplinary Investigations

The future of research on this compound and its derivatives is poised at the intersection of chemistry, biology, and computational science.

High-Throughput Screening and Lead Optimization Strategies for Novel Analogs

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. acs.orgnih.gov The this compound scaffold is well-suited for this approach. An optimization campaign for the antitubercular hit N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) involved the design, synthesis, and biological profiling of a family of analogs. nih.govnih.govresearchwithrutgers.com This led to the identification of compounds with significantly improved potency and reduced cytotoxicity. nih.govnih.gov

For instance, the introduction of an α,α-dimethylbenzyl moiety resulted in enhanced metabolic stability. nih.govnih.gov Further structure-activity relationship (SAR) studies explored modifications at the benzylic carbon and substitutions on the phenyl ring, leading to the discovery of JSF-4088 with potent in vitro activity against M. tuberculosis and low cytotoxicity. nih.govnih.govresearchwithrutgers.com These studies exemplify a classic lead optimization strategy, where systematic structural modifications are made to improve the pharmacological profile of a hit compound.

The following table summarizes the activity of some optimized N-benzyl-5-nitrofuran-2-carboxamide analogs against M. tuberculosis H37Rv and their cytotoxicity in Vero cells. nih.gov

| Compound | Substitution | MIC (μM) | CC50 (μM) |

| JSF-3449 | Unsubstituted benzyl | 0.39 | >180 |

| 11 | α,α-dimethylbenzyl | - | >180 |

| JSF-4088 | 2-OCH3, α,α-dimethylbenzyl | 0.019 | >120 |

| 36 | 4-OCH3, α,α-dimethylbenzyl | 0.078 | >120 |

| 37 | 4-OCF3, α,α-dimethylbenzyl | - | - |

| 38 | 4-CF3, α,α-dimethylbenzyl | - | - |

| 41 | 2-OCF3, α,α-dimethylbenzyl | - | 13 |

Data sourced from a study on the optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

In the context of nitrofuran research, AI and ML can be employed in several ways:

Predictive Modeling: ML algorithms, such as those used in quantitative structure-activity relationship (QSAR) studies, can be trained on existing data for nitrofuran derivatives to predict the activity of new, unsynthesized analogs. mdpi.com This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel nitrofuran-based scaffolds with improved efficacy and safety profiles. mdpi.com

Target Identification: By analyzing large biological datasets, AI can help identify the molecular targets of nitrofuran compounds, providing crucial insights into their mechanisms of action. accscience.com

Exploration of Novel Therapeutic Modalities Beyond Anti-Infectives, as Indicated by Mechanistic Insights

While nitrofurans are well-established as anti-infective agents, recent research has uncovered novel mechanisms of action that suggest their potential in other therapeutic areas. For example, derivatives of 3-(5-nitrofuran-2-yl)prop-2-en-1-one have been shown to inhibit mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for the intracellular survival of M. tuberculosis. nih.govmdpi.com This discovery of a novel therapeutic target opens up new avenues for designing more selective and potent antituberculosis drugs. nih.govmdpi.com

Furthermore, the ability of some nitrofuran derivatives to inhibit HIV reverse transcriptase-associated RNase H activity points towards a potential application in antiviral therapy. acs.org The anticancer potential of nitrofuran-isatin hybrids has also been demonstrated, with some compounds showing potent inhibitory activity against human colon cancer cell lines. bohrium.com

The discovery of a novel 5-nitrofuran-activating enzyme, AhpF, in E. coli provides opportunities to develop new strategies to combat drug-resistant bacteria. asm.org Designing nitrofuran analogs with a high affinity for this enzyme could lead to new antibacterial agents that are effective against strains resistant to current nitrofuran drugs. asm.org These examples highlight a growing trend of exploring the polypharmacology of existing drug scaffolds to identify new therapeutic applications.

Q & A

Q. Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Range/Technique | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C (reflux conditions) | Derived from |

| Solvent System | Dry DCM or THF | Based on |

| Purification Yield | 70–85% after recrystallization | Analogous to |

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX-97 for structure refinement. SHELX is robust for small-molecule resolution, especially with twinned or high-resolution data .

- Spectroscopic Cross-Validation :

- NMR : Compare H and C shifts with benzofuran analogs (e.g., benzo[b]furan-2-carboxaldehyde ).

- FT-IR : Confirm ester carbonyl stretch (~1720 cm) and nitro group (~1520 cm).

- Mass Spectrometry : Validate molecular ion peak (e.g., ESI-MS for exact mass).

Advanced: How to resolve contradictions in crystallographic data between experimental and computational models?

Methodological Answer:

- Packing Analysis : Use Mercury’s Materials Module to compare experimental vs. DFT-predicted crystal packing. Mercury allows visualization of intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- Refinement Adjustments : Iteratively refine SHELXL parameters (e.g., thermal displacement factors) to minimize R-factor discrepancies .

- Validation Tools : Cross-check with Mogul (bond-length/angle databases) and PLATON for symmetry checks .

Q. Table 2: Crystallographic Discrepancy Resolution Workflow

| Step | Tool/Technique | Outcome |

|---|---|---|

| Initial Model Building | SHELXD | Trial structure solution |

| Refinement | SHELXL with TWIN/BATCH commands | Reduced R1 factor |

| Validation | Mercury’s void analysis | Confirmed packing motifs |

Advanced: What experimental design principles optimize catalytic nitration of furan precursors?

Methodological Answer:

- DOE (Design of Experiments) : Use uniform experimental design to test variables:

- Nitrating agent (e.g., HNO/HSO vs. acetyl nitrate).

- Temperature (30–70°C) and reaction time (2–12 hours).

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants, as demonstrated in benzyl acetate synthesis studies .

- Catalyst Screening : Test solid acids (e.g., ammonium cerium phosphate ) for regioselective nitration.

Advanced: How to analyze intermolecular interactions influencing the compound’s stability?

Methodological Answer:

- Hirshfeld Surface Analysis : Use CrystalExplorer with Mercury-generated CIF files to quantify interaction types (e.g., H-bonding, van der Waals) .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with packing density (e.g., higher π-π interactions delay sublimation).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.

Basic: What are reliable methods to confirm the absence of by-products in synthesized batches?

Methodological Answer:

- Chromatographic Techniques :

- HPLC-DAD : Use a C18 column with UV detection at 254 nm.

- GC-MS : Monitor for volatile by-products (e.g., benzyl alcohol from ester hydrolysis).

- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., ±0.3% tolerance).

Advanced: How to design a high-throughput screening protocol for derivative synthesis?

Methodological Answer:

- Automated Liquid Handling : Use robotic platforms for parallel reactions (e.g., varying substituents on the benzyl group).

- Crystallization Pipelines : Integrate SHELXC/SHELXD for rapid phase determination in derivative crystals .

- Data Mining : Apply PCA (Principal Component Analysis) to correlate structural features (e.g., nitro group position) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.